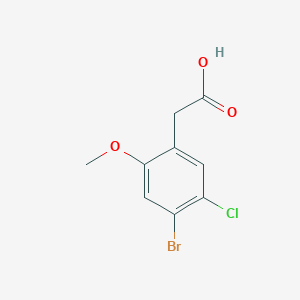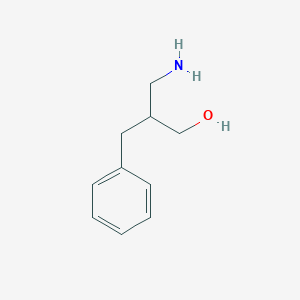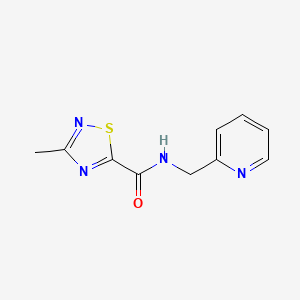
2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone is an organic compound characterized by the presence of a dinitrophenyl group, a thioether linkage, and a morpholino group
Mechanism of Action
Target of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase . This enzyme plays a crucial role in the process of oxidative phosphorylation .
Mode of Action
Dnp, a related compound, is known to act as anoxidative phosphorylation uncoupling agent . It disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .
Biochemical Pathways
Dnp is known to affect theoxidative phosphorylation pathway . By uncoupling this pathway, DNP increases the metabolic rate, leading to increased fat metabolism .
Pharmacokinetics
Dnp exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Following administration, DNP distribution to tissues is limited, with experimentally measured partition coefficients found to be less than 1 for all analyzed tissues .
Result of Action
Dnp, a related compound, is known to cause a significant increase in metabolic rate and fat metabolism . This can lead to weight loss, but also to severe toxicities associated with the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone. For instance, the compound’s fluorescence intensity ratio and emission peak shift can be utilized for selective detection of 2,4-DNP in water environments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable thioether precursor under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono derivatives: These compounds share the dinitrophenyl group and exhibit similar reactivity and applications.
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: This compound has been studied for its antiviral properties and shares structural similarities with 2-((2,4-Dinitrophenyl)thio)-1-morpholinoethanone.
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of various dinitrophenyl derivatives and used in similar biochemical assays.
Uniqueness
This compound is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dinitrophenyl derivatives and contributes to its specific applications in scientific research .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S/c16-12(13-3-5-21-6-4-13)8-22-11-2-1-9(14(17)18)7-10(11)15(19)20/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFSPOUWPFNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-7-hydroxy-N-(2-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2431634.png)
![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)
![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2431637.png)

![N-(4-butylphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2431639.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide](/img/structure/B2431643.png)
![5-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2431644.png)
![N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2431646.png)



![3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2431653.png)
![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)
